3-(Etilamino)pirrolidina

Descripción general

Descripción

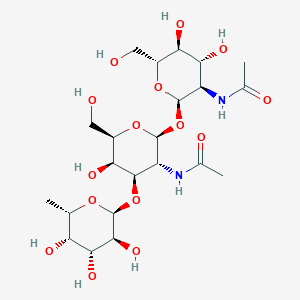

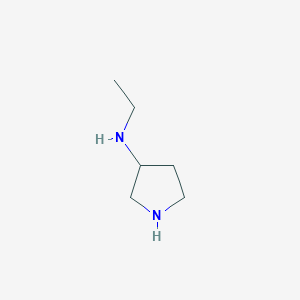

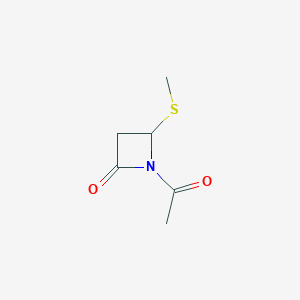

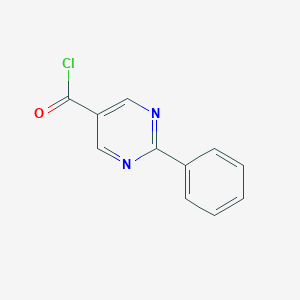

3-(Ethylamino)pyrrolidine, also known as 3-EA, is an organic compound containing a five-membered ring system composed of one nitrogen atom and four carbon atoms. It is an aliphatic amine, which is a class of compounds that includes many biologically active molecules. 3-EA has a variety of applications in the pharmaceutical and chemical industries, including use as a precursor in the synthesis of pharmaceuticals, as an intermediate in the synthesis of other compounds, and as a model compound for studying the structure and reactivity of other molecules. In addition, 3-EA has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El anillo de pirrolidina, que es parte de la estructura de “3-(Etilamino)pirrolidina”, es ampliamente utilizado por químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve reforzado por la posibilidad de explorar eficientemente el espacio farmacoforo debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .

Moléculas bioactivas

Se han reportado en la literatura moléculas bioactivas caracterizadas por el anillo de pirrolidina y sus derivados, incluyendo pirrolizinas, pirrolidina-2-ona, pirrolidina-2,5-dionas y prolinol . Estas moléculas tienen selectividad de objetivo, lo que las hace útiles en diversas aplicaciones biológicas .

Actividad antibacteriana

“this compound” ha mostrado una actividad antibacteriana moderada contra S. aureus y E. coli . Esto la convierte en una candidata potencial para el desarrollo de nuevos fármacos antibacterianos.

Síntesis de nuevos compuestos

El anillo de pirrolidina se utiliza en la síntesis de nuevos compuestos. Por ejemplo, “this compound” se obtuvo como producto inesperado en una síntesis de tres pasos a partir de o-nitrobenzoilsarcosina, acetoacetanilida y etilamina .

Farmacoterapia

Los alcaloides de pirrolidina, que incluyen “this compound”, han mostrado ser prometedores en farmacoterapia . Se han obtenido de diversas fuentes y se ha descubierto que exhiben una amplia gama de actividades biológicas .

Propiedades antifúngicas

Las pirrolidina-2,4-dionas, también conocidas como ácidos tetrámicos, y sus derivados 3-acilo son conocidos por sus propiedades antimicrobianas y antifúngicas . “this compound” se encuentra dentro de esta categoría y podría usarse potencialmente en el tratamiento de infecciones fúngicas <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

Direcciones Futuras

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The specific targets can vary depending on the functional groups attached to the pyrrolidine ring.

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows the compound to interact efficiently with its targets. The ethylamino group may also play a role in the interaction with the target proteins.

Biochemical Pathways

Pyrrolidine derivatives are known to be involved in various biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The exact pathways would depend on the specific targets of the compound.

Pharmacokinetics

The compound’s molecular weight of 11419 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Pyrrolidine derivatives are known to exhibit a broad range of biological activities . The specific effects would depend on the compound’s targets and mode of action.

Análisis Bioquímico

Biochemical Properties

It is known that pyrrolidine alkaloids, a group to which 3-(Ethylamino)pyrrolidine belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Cellular Effects

Pyrrolidine alkaloids, including 3-(Ethylamino)pyrrolidine, have been shown to have significant effects on various types of cells and cellular processes . For instance, some pyrrolidine derivatives have been found to exhibit antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and antioxidant activities .

Molecular Mechanism

It is known that pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidine, can undergo various transformations in the presence of cytochrome P450 enzymes . These transformations include hydroxylation of the C–H bond of the pyrrolidine derivative, leading to a hydroxylated intermediate .

Temporal Effects in Laboratory Settings

It is known that pyrrolidine derivatives can exhibit different effects over time .

Dosage Effects in Animal Models

It is known that some pyrrolidine derivatives have been shown to have different effects at different dosages in animal models .

Metabolic Pathways

It is known that pyrrolidine derivatives, including 3-(Ethylamino)pyrrolidine, can be metabolized via various pathways, such as the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Transport and Distribution

It is known that pyrrolidine derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that pyrrolidine derivatives can be localized in various subcellular compartments .

Propiedades

IUPAC Name |

N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCPWFHLFKAUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558417 | |

| Record name | N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111390-22-8 | |

| Record name | N-Ethylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)

![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)